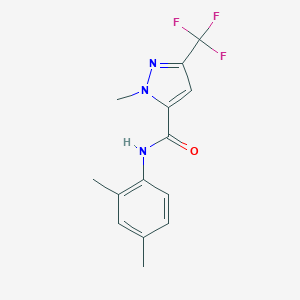![molecular formula C17H14BrNO3S B214060 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B214060.png)
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. The compound is a potent inhibitor of TYK2, a member of the JAK family of kinases, which play a crucial role in the immune system.
作用機序
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a potent inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the immune system by regulating the production of cytokines, which are involved in the inflammatory response. By inhibiting TYK2, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione reduces the production of cytokines, leading to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and physiological effects:
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has a half-life of approximately 8 hours in rats, indicating that it has good pharmacokinetic properties.
実験室実験の利点と制限
The main advantage of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its potent inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, indicating that it has good safety and pharmacokinetic properties. The main limitation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its relatively short half-life, which may limit its efficacy in clinical settings.
将来の方向性
There are several future directions for the development of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione. One potential direction is the optimization of the compound's pharmacokinetic properties to increase its half-life and improve its efficacy in clinical settings. Another direction is the evaluation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione in clinical trials to determine its safety and efficacy in humans. Finally, the development of combination therapies that target multiple pathways involved in autoimmune diseases may increase the efficacy of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione and other TYK2 inhibitors.
In conclusion, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. The compound's potent inhibition of TYK2 and good safety profile make it an attractive candidate for further development. Future research should focus on optimizing the compound's pharmacokinetic properties and evaluating its safety and efficacy in clinical trials.
合成法
The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylthiourea in the presence of potassium carbonate and acetonitrile to form the corresponding imine intermediate. The imine is then reduced using sodium borohydride to yield the desired product. The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a straightforward process that yields a high purity product.
科学的研究の応用
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating significant inhibition of TYK2 activity in vitro and in vivo. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has also been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases.
特性
製品名 |
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
分子式 |
C17H14BrNO3S |
分子量 |
392.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(2-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-13-4-2-3-5-14(13)23-15-10-16(20)19(17(15)21)12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3 |
InChIキー |
PTMYRGQUYYVKSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)